tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate
Overview
Description
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a versatile chemical compound with significant potential in scientific research. Its unique structure, characterized by the presence of trifluoromethyl groups and a formyl group, makes it an invaluable tool for various applications, including drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate typically involves the reaction of 3,4,5-trifluoro-2-formylphenyl isocyanate with tert-butyl alcohol. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored in drug development for its potential therapeutic properties.
Industry: It is used in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The formyl group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-formylphenyl)carbamate: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate:
Uniqueness
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. These properties make it particularly valuable in the development of fluorinated pharmaceuticals and advanced materials.
Biological Activity
Tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is an organic compound with a unique structure that includes a tert-butyl group, trifluoromethyl groups, and a formyl group attached to a phenyl ring. This structural configuration enhances its lipophilicity and potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is , and it has a molecular weight of approximately 261.24 g/mol.
Structural Features and Implications
The presence of trifluoromethyl groups in the compound significantly influences its biological properties. Compounds with such groups are known to exhibit enhanced biological activities due to their increased lipophilicity and ability to interact with biological membranes. This section explores the implications of these structural features on its biological activity.
Table 1: Structural Characteristics of Related Compounds
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Tert-Butyl (3-acetylphenyl)carbamate | 79537-70-5 | 0.92 | Contains an acetyl group instead of a formyl group |
Tert-Butyl (4-formylphenyl)carbamate | 1785327-02-7 | 0.91 | Different substitution pattern on the phenol ring |
Tert-Butyl (2-formylphenyl)carbamate | 11287472 | 0.90 | Different position for the formyl group |
Tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate | 1171161-06-0 | 0.85 | Methyl group instead of tert-butoxycarbonyl |
Research indicates that compounds similar to this compound can inhibit CDK2 activity by binding to its active site, thus preventing uncontrolled cell growth characteristic of cancerous cells . This mechanism highlights the potential therapeutic applications of this compound in oncology.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control over reaction conditions to ensure high yields and purity. The synthesis process allows for the exploration of various derivatives that may enhance or modify biological activity.
Safety and Handling
While specific safety data for this compound is limited, caution is advised due to the presence of fluorinated groups which can exhibit diverse effects based on their structure . It is recommended to consult safety data sheets for similar compounds when handling this substance.
Properties
IUPAC Name |
tert-butyl N-(3,4,5-trifluoro-2-formylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-12(2,3)19-11(18)16-8-4-7(13)10(15)9(14)6(8)5-17/h4-5H,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLFCYTYHUCHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1C=O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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